molecular formula C12H13BrF2OZn B14882072 2-Cyclohexyloxy-3,5-difluorophenylZinc bromide

2-Cyclohexyloxy-3,5-difluorophenylZinc bromide

Cat. No.: B14882072
M. Wt: 356.5 g/mol
InChI Key: YWZRNOHGGIVEFA-UHFFFAOYSA-M
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Description

2-CYCLOHEXYLOXY-3,5-DIFLUOROPHENYLZINC BROMIDE, 0.50 M in THF, is an organozinc compound widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, where it serves as a nucleophilic partner to form carbon-carbon bonds. The presence of the cyclohexyloxy and difluorophenyl groups enhances its reactivity and selectivity in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-CYCLOHEXYLOXY-3,5-DIFLUOROPHENYLZINC BROMIDE typically involves the reaction of 2-cyclohexyloxy-3,5-difluorophenyl bromide with zinc in the presence of a suitable solvent like tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:

2-Cyclohexyloxy-3,5-difluorophenyl bromide+Zn2-Cyclohexyloxy-3,5-difluorophenylzinc bromide\text{2-Cyclohexyloxy-3,5-difluorophenyl bromide} + \text{Zn} \rightarrow \text{this compound} 2-Cyclohexyloxy-3,5-difluorophenyl bromide+Zn→2-Cyclohexyloxy-3,5-difluorophenylzinc bromide

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves precise control of temperature, pressure, and reactant concentrations to optimize the reaction conditions. The product is then purified using standard techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

2-CYCLOHEXYLOXY-3,5-DIFLUOROPHENYLZINC BROMIDE undergoes various types of reactions, including:

    Oxidation: Reacts with oxidizing agents to form corresponding oxides.

    Reduction: Can be reduced to form simpler organozinc compounds.

    Substitution: Participates in nucleophilic substitution reactions, replacing halide groups with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Typical nucleophiles include alkyl halides and aryl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorophenyl oxides, while substitution reactions can produce a variety of substituted phenyl derivatives.

Scientific Research Applications

2-CYCLOHEXYLOXY-3,5-DIFLUOROPHENYLZINC BROMIDE has numerous applications in scientific research:

    Chemistry: Used in the synthesis of complex organic molecules, particularly in cross-coupling reactions.

    Biology: Employed in the modification of biomolecules for studying biological pathways.

    Medicine: Investigated for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of fine chemicals and advanced materials.

Mechanism of Action

The mechanism by which 2-CYCLOHEXYLOXY-3,5-DIFLUOROPHENYLZINC BROMIDE exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can then participate in various chemical reactions, such as cross-coupling, where it forms a carbon-carbon bond with an electrophilic partner. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile.

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyclohexyloxy-3,5-difluorophenylmagnesium bromide
  • 2-Cyclohexyloxy-3,5-difluorophenylboronic acid
  • 2-Cyclohexyloxy-3,5-difluorophenyl lithium

Uniqueness

Compared to similar compounds, 2-CYCLOHEXYLOXY-3,5-DIFLUOROPHENYLZINC BROMIDE offers unique advantages in terms of reactivity and selectivity. Its organozinc nature makes it less reactive towards moisture and air compared to organolithium and organomagnesium compounds, providing better stability and ease of handling in various synthetic applications.

Properties

Molecular Formula

C12H13BrF2OZn

Molecular Weight

356.5 g/mol

IUPAC Name

bromozinc(1+);1-cyclohexyloxy-2,4-difluorobenzene-6-ide

InChI

InChI=1S/C12H13F2O.BrH.Zn/c13-9-6-7-12(11(14)8-9)15-10-4-2-1-3-5-10;;/h6,8,10H,1-5H2;1H;/q-1;;+2/p-1

InChI Key

YWZRNOHGGIVEFA-UHFFFAOYSA-M

Canonical SMILES

C1CCC(CC1)OC2=C(C=C(C=[C-]2)F)F.[Zn+]Br

Origin of Product

United States

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